molecular formula C11H20N2O2 B6268843 rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 370881-06-4

rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B6268843
CAS No.: 370881-06-4
M. Wt: 212.3
InChI Key:
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Description

“rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate” is a chemical compound with the CAS Number: 2307771-83-9 . It has a molecular weight of 253.34 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo [4.2.0]octane-2-carboxylate" . The InChI code is "1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1" .


Physical And Chemical Properties Analysis

The compound is in powder form . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and characterized, providing insights into its molecular structure. Hoffmann and Rabe (1984) described a method involving 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed coupling for synthesizing related compounds (Hoffmann & Rabe, 1984). Moriguchi et al. (2014) reported on the synthesis of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, characterizing it using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).

Catalytic Applications

  • DABCO, a related compound, has been found effective in decarboxylative acylation reactions, suggesting potential catalytic applications for similar compounds. Zhang et al. (2017) noted its effectiveness in transforming carboxylic acids into various amides and esters (Zhang et al., 2017).

Reactivity and Mechanistic Insights

  • The compound's reactivity has been explored through various studies. Nelsen et al. (2005) investigated the crystallographic characterization and geometry changes upon electron loss from diazabicyclo[2.2.2]octane derivatives, offering insights into the reactivity of such compounds (Nelsen et al., 2005). Campbell et al. (2009) focused on enantioselective synthesis using iodolactamization, a process relevant to compounds with similar structures (Campbell et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl 3-aminopropionate", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group in tert-butyl 3-aminopropionate with acetic anhydride and sodium bicarbonate to form tert-butyl N-acetyl-3-aminopropionate", "Condensation of tert-butyl N-acetyl-3-aminopropionate with ethyl acetoacetate in the presence of sodium ethoxide to form rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate", "Deprotection of the amine group in rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate with hydrochloric acid and subsequent neutralization with sodium hydroxide", "Purification of the product by recrystallization from methanol and diethyl ether, followed by drying under vacuum" ] }

370881-06-4

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

0

Origin of Product

United States

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